N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives and pyridine carboxylic acids. The synthesis may involve:
Nucleophilic substitution: reactions to introduce the benzyl and butyl groups.
Cyclization: reactions to form the pyrazolo[3,4-b]pyridine core.
Amidation: reactions to attach the carboxamide group.
Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the scalability and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or halogenating agents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.
Pharmacology: The compound is investigated for its interactions with biological targets and its pharmacokinetic properties.
Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: shares structural similarities with other pyrazolo[3,4-b]pyridine derivatives.
This compound: is unique due to its specific substitution pattern and functional groups.
Uniqueness
The uniqueness of This compound lies in its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H28N6O |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(1-benzyl-5-methylpyrazol-3-yl)-1-butyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H28N6O/c1-5-6-12-29-23-22(18(4)27-29)20(13-16(2)25-23)24(31)26-21-14-17(3)30(28-21)15-19-10-8-7-9-11-19/h7-11,13-14H,5-6,12,15H2,1-4H3,(H,26,28,31) |
InChI Key |
DFQZNNPXQNRWFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=NN(C(=C3)C)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.